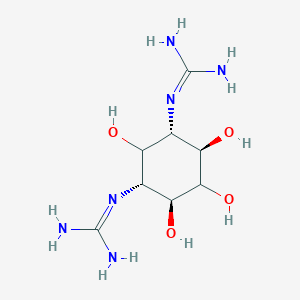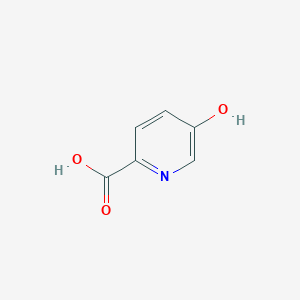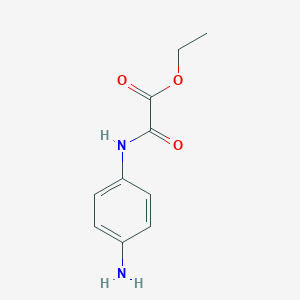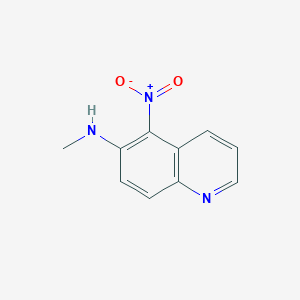
n-Methyl-5-nitroquinolin-6-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to n-Methyl-5-nitroquinolin-6-amine involves multi-step processes that include nitration, chlorination, alkylation, reduction, and substitution reactions. For example, compounds similar to n-Methyl-5-nitroquinolin-6-amine have been synthesized through a high-yield, three-step procedure starting from quinolin-2-ol derivatives. Nitration using concentrated nitric/sulfuric acids, followed by chlorination in phosphorus oxychloride, yields chloro-nitro-quinoline intermediates. These intermediates are then subjected to nucleophilic aromatic substitution and other steps to introduce the desired amine functionalities (Heiskell et al., 2005).
Molecular Structure Analysis
The molecular structure of n-Methyl-5-nitroquinolin-6-amine and related compounds can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods provide detailed information on the molecular framework, confirming the placement of nitro, amine, and methyl groups on the quinoline nucleus. For instance, the structure of a closely related compound was confirmed by single-crystal X-ray diffraction, showcasing the regioselectivity of substitutions on the quinoline ring (Wydra et al., 2021).
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biological Implications
Research into the metabolic pathways and biological implications of similar compounds has provided valuable insights. For example, studies have demonstrated how certain nitrogen-containing compounds, including heterocyclic amines formed during the cooking process, can interact with DNA and potentially contribute to carcinogenic outcomes (Snyderwine, 1994). These findings underscore the importance of understanding the metabolic activation and detoxification pathways of such compounds, which could be relevant for assessing the safety and therapeutic potential of n-Methyl-5-nitroquinolin-6-amine.
Potential Antimicrobial and Antitumor Applications
Further, the investigation into the properties and applications of imidazoquinolinamines, such as imiquimod, highlights the potential of nitrogen-containing heterocyclic compounds in modulating immune responses and exhibiting antitumor activities (Syed, 2001). This suggests that compounds like n-Methyl-5-nitroquinolin-6-amine could be explored for similar biological applications, leveraging their chemical structure to interact with biological targets.
Environmental Considerations and Degradation
Environmental studies on the degradation and removal of nitrogen-containing compounds, including nitrosoamines and their precursors, from water sources highlight the challenges and importance of managing these compounds in the environment (Sgroi et al., 2018). Understanding the environmental fate of n-Methyl-5-nitroquinolin-6-amine could contribute to strategies for mitigating its potential impact, especially if it shares similar degradation pathways or environmental persistence.
Advanced Oxidation Processes for Degradation
Advanced oxidation processes have been shown to effectively degrade a wide range of nitrogen-containing compounds, indicating potential methods for the environmental management or medicinal chemistry synthesis of n-Methyl-5-nitroquinolin-6-amine and its derivatives (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
N-methyl-5-nitroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTDYZCHWXTGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327254 | |
| Record name | n-methyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-5-nitroquinolin-6-amine | |
CAS RN |
14204-97-8 | |
| Record name | n-methyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



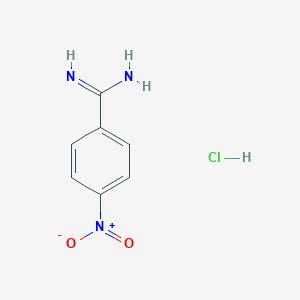
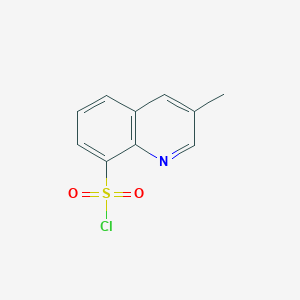
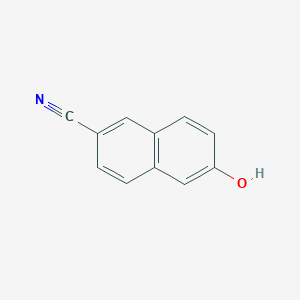
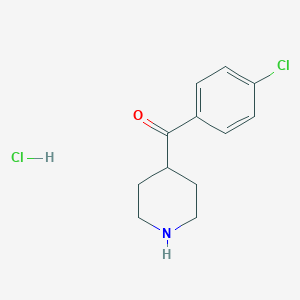

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)


